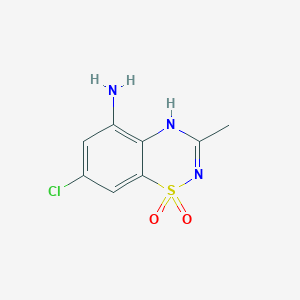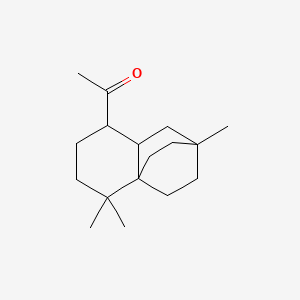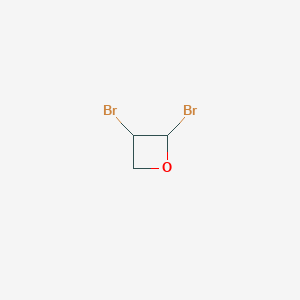
Oxetane, dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .
Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.
Industrial Production Methods
Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under appropriate conditions.
Reduction Reactions: The compound can be reduced to form oxetane derivatives with fewer bromine atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of oxetane, dibromo- can lead to the formation of oxetane derivatives with additional functional groups, such as hydroxyl groups (OH).
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Hydroxide Ions (OH⁻): Used for substitution reactions.
Major Products Formed
Substituted Oxetanes: Formed through substitution reactions.
Reduced Oxetanes: Formed through reduction reactions.
Oxidized Oxetanes: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Oxetane, dibromo- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique properties, such as high-energy materials and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: The parent compound without bromine atoms.
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity and stability.
Uniqueness
Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .
Eigenschaften
CAS-Nummer |
68797-60-4 |
|---|---|
Molekularformel |
C3H4Br2O |
Molekulargewicht |
215.87 g/mol |
IUPAC-Name |
2,3-dibromooxetane |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2 |
InChI-Schlüssel |
YHOHUAPVAAHWCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(O1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


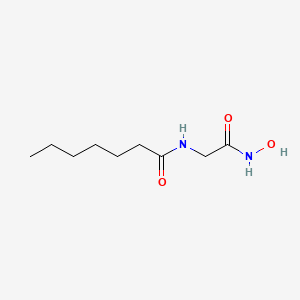

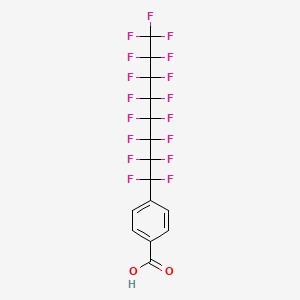
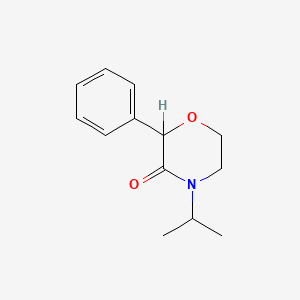
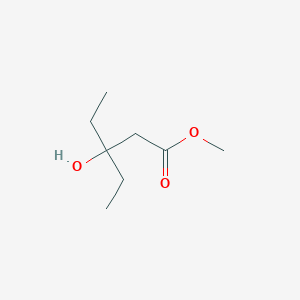
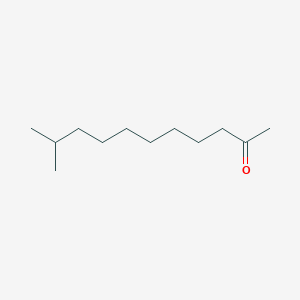
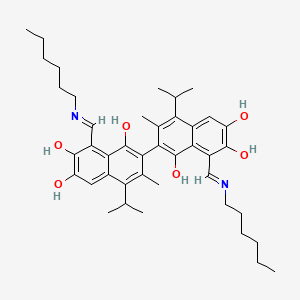
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
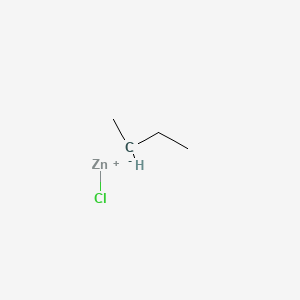

![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
